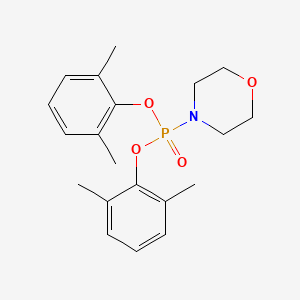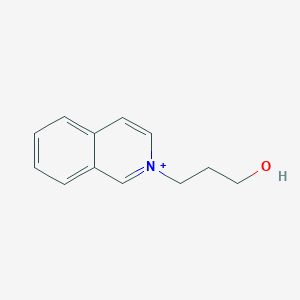![molecular formula C17H20O B14312227 Benzene, [(1-phenylbutoxy)methyl]- CAS No. 112476-31-0](/img/structure/B14312227.png)
Benzene, [(1-phenylbutoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1-phenylbutoxy)methyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (1-phenylbutoxy)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-phenylbutoxy)methyl]- typically involves the reaction of benzyl chloride with 1-phenylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylbutanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of Benzene, [(1-phenylbutoxy)methyl]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(1-phenylbutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, [(1-phenylbutoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(1-phenylbutoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biological processes and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, [(1-methylbutoxy)methyl]-
- Benzene, [(1-ethylbutoxy)methyl]-
- Benzene, [(1-propylbutoxy)methyl]-
Uniqueness
Benzene, [(1-phenylbutoxy)methyl]- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112476-31-0 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-phenylbutoxymethylbenzene |
InChI |
InChI=1S/C17H20O/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3 |
InChI-Schlüssel |
DLTHDUNRSUSYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


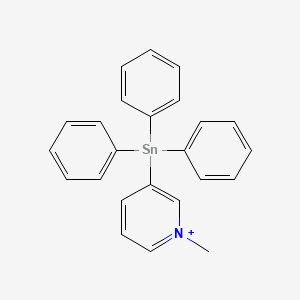


![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

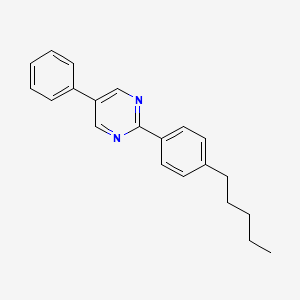
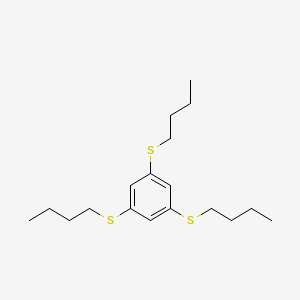
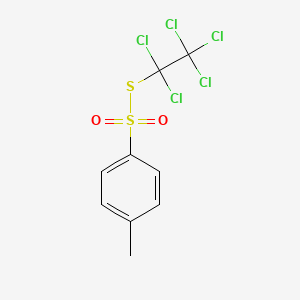
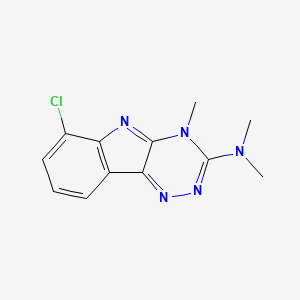
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
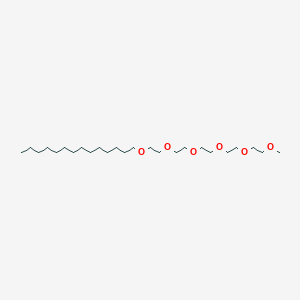
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
